Actiketal

Description

Contextualization within Natural Products Chemistry

Actiketal is recognized as a natural product, belonging to the class of glutarimide (B196013) antibiotics. Natural products, derived from various organisms such as plants, microorganisms, and marine life, serve as a significant source of structurally diverse and biologically active compounds. This compound's identification as a glutarimide antibiotic places it within a group of natural products known for a range of biological activities. Glutarimide-containing polyketides, in general, are an important class of natural products that exhibit diverse biological properties, including antifungal, antibacterial, and antitumor activities. nih.gov

Historical Perspective of this compound Discovery and Classification

This compound was isolated from the microorganism Streptomyces pulveraceus subsp. epiderstagenes. Its discovery as a new member of the glutarimide antibiotics was reported in 1991 by Sonoda and colleagues. nih.gov This discovery contributed to the expanding knowledge of natural compounds produced by Streptomyces species, which are well-known producers of a wide array of antibiotics and other bioactive molecules. This compound is classified as a glutarimide antibiotic due to the presence of a glutarimide moiety in its chemical structure. nih.gov Glutarimide antibiotics are characterized by a six-membered glutarimide ring often attached to a polyketide side chain or ring. nih.gov

Significance of this compound in Biomedical and Agricultural Research

Research into this compound and related glutarimide antibiotics highlights their potential significance in both biomedical and agricultural applications. Synthetic studies on this compound have been conducted as part of broader research efforts focused on naturally derived bioactive compounds relevant to agriculture. The classification of this compound as a glutarimide antibiotic is notable because this class of compounds has demonstrated various biological activities, including antifungal, antibacterial, and antitumor properties. nih.gov

Specific research findings indicate that this compound is expected to be a new anti-cancer agent and an immunosuppressant, potentially due to its reported low cytotoxicity. While glutarimide-containing polyketides are known for their diverse activities, including antitumor effects nih.gov, the low cytotoxicity of this compound specifically contributes to its potential interest in biomedical research.

Furthermore, studies have explored the activity of compounds associated with this compound against specific biological targets. For instance, PubChem CID 122195336 and PubChem CID 122195337, linked to this compound in some research, have shown potent activity against DNA gyrase with IC50 values of 0.17 µM and 0.41 µM, respectively. This indicates a potential mechanism of action relevant to its biological effects.

The synthesis of natural products like this compound is considered essential for the development of useful agrochemicals and medicines, particularly when the natural supply is limited or the compound requires modification for practical use. Thus, research into this compound contributes to the ongoing efforts to discover and develop new therapeutic and agricultural agents from natural sources.

Structure

3D Structure

Properties

CAS No. |

133658-47-6 |

|---|---|

Molecular Formula |

C15H15NO5 |

Molecular Weight |

289.28 g/mol |

IUPAC Name |

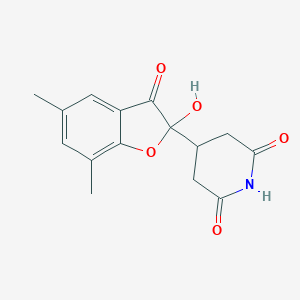

4-(2-hydroxy-5,7-dimethyl-3-oxo-1-benzofuran-2-yl)piperidine-2,6-dione |

InChI |

InChI=1S/C15H15NO5/c1-7-3-8(2)13-10(4-7)14(19)15(20,21-13)9-5-11(17)16-12(18)6-9/h3-4,9,20H,5-6H2,1-2H3,(H,16,17,18) |

InChI Key |

JGRHJZLSKWAAPV-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C2C(=C1)C(=O)C(O2)(C3CC(=O)NC(=O)C3)O)C |

Canonical SMILES |

CC1=CC(=C2C(=C1)C(=O)C(O2)(C3CC(=O)NC(=O)C3)O)C |

Synonyms |

actiketal |

Origin of Product |

United States |

Origin and Biosynthesis of Actiketal

Producing Microorganisms and Isolation Methodologies

Actiketal was initially isolated from the culture fluid of Streptomyces pulveraceus subsp. epiderstagenes. researchgate.netresearchgate.netpssj2.jp This indicates that actinomycetes, particularly species within the Streptomyces genus, are producers of this compound. Streptomyces species are well-known for their ability to produce a wide array of bioactive secondary metabolites, including antibiotics. nih.gov

The isolation of this compound involves obtaining the culture fluid from the producing microorganism. Early research on this compound, also referred to as RK-441S, involved its isolation from the culture fluid of Streptomyces pulveraceus subsp. epiderstagenes. researchgate.netresearchgate.netpssj2.jp Isolation methodologies for similar natural products from microbial fermentation typically involve extraction using organic solvents, followed by various chromatographic techniques to purify the compound. For instance, ethyl acetate (B1210297) extraction has been used in the isolation of antimicrobial compounds from Actinobacteria. nih.gov

Genetic Basis of this compound Biosynthesis

The biosynthesis of secondary metabolites like this compound is genetically encoded within the producing organisms. This process involves specific gene clusters, enzymatic pathways, and regulatory mechanisms.

Biosynthetic Gene Clusters Identification

The genes responsible for the biosynthesis of this compound are expected to be organized into a biosynthetic gene cluster (BGC) within the genome of the producing Streptomyces strain. While specific details on the this compound BGC are not extensively detailed in the provided search results, research on other glutarimide (B196013) antibiotics and polyketides in Streptomyces suggests that their biosynthesis is governed by BGCs. hep.com.cn These clusters typically contain genes encoding polyketide synthases (PKS), nonribosomal peptide synthetases (NRPS), tailoring enzymes, and regulatory proteins. mdpi-res.com The identification of BGCs often involves genome sequencing and bioinformatic analysis to locate gene clusters that encode the necessary enzymatic machinery for secondary metabolite production.

Enzymatic Pathways and Tailoring Reactions

This compound is a polyketide, and its core structure is assembled by polyketide synthases. hep.com.cnbeilstein-archives.orgnih.gov Polyketide biosynthesis involves the stepwise condensation of small carboxylic acid starter and extender units, such as acetyl-CoA and malonyl-CoA, catalyzed by PKS enzymes. The structure of this compound, with its glutarimide ring and polyketide side chain, suggests a complex biosynthetic pathway involving a type I polyketide synthase. hep.com.cn

Tailoring reactions are crucial for modifying the basic polyketide chain to yield the final bioactive compound. These reactions can include hydroxylations, methylations, cyclizations, and the formation of the glutarimide ring. While specific enzymatic steps for this compound are not explicitly detailed, studies on related glutarimide antibiotics like cycloheximide (B1669411) and actiphenol (B2840112) have shed light on tailoring enzymes involved in the formation of cyclohexanone (B45756) and phenol (B47542) rings. hep.com.cn The glutarimide moiety itself is a key feature of this class of antibiotics. hep.com.cnbeilstein-archives.orgnih.gov

Regulation of Biosynthetic Pathways

The biosynthesis of secondary metabolites in Streptomyces is a tightly regulated process, often influenced by environmental factors and the organism's growth phase. Regulation can occur at transcriptional and post-transcriptional levels. nih.gov While specific regulatory mechanisms for this compound biosynthesis are not detailed in the search results, studies on the regulation of other antibiotic biosynthetic pathways in Streptomyces, such as actinomycin (B1170597) synthesis in Streptomyces antibioticus, have shown that regulatory genes within or outside the BGC can control the expression of biosynthetic enzymes. nih.gov These regulatory elements can act as activators or repressors, ensuring that the antibiotic is produced at the appropriate time and in sufficient quantities. researchgate.netnih.gov

Comparative Biosynthesis of Glutarimide Antibiotics

This compound belongs to the family of glutarimide antibiotics, which share the characteristic glutarimide ring structure. hep.com.cnbeilstein-archives.orgnih.gov Other notable members of this class include cycloheximide, streptimidone, and naramycin B. wikipedia.orgnih.govnih.govbiorxiv.orgfrontiersin.orgnih.gov These compounds often exhibit similar biological activities, such as protein synthesis inhibition. wikipedia.orgfishersci.cafishersci.nl

While the core glutarimide structure is conserved, the polyketide side chains attached to it vary among different glutarimide antibiotics, leading to structural diversity and potentially different biological profiles. The biosynthesis of these compounds is generally carried out by similar enzymatic machinery, primarily type I PKS systems. hep.com.cn However, variations in the specific domains within the PKS, the starter and extender units utilized, and the repertoire of tailoring enzymes contribute to the structural differences observed among glutarimide antibiotics. Research into the BGCs of different glutarimide producers has revealed insights into the evolutionary relationships and the mechanisms underlying the diversification of this class of natural products. hep.com.cn Understanding the comparative biosynthesis can also facilitate efforts in combinatorial biosynthesis to generate novel glutarimide analogs. researchgate.net

Advanced Structural Characterization and Elucidation of Actiketal

Spectroscopic Methodologies for Structural Assignment

Advanced Nuclear Magnetic Resonance Spectroscopy Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy has been a primary tool in determining the structure of Actiketal. Early structural assignments were made using 1H and 13C NMR analyses. nih.govnii.ac.jp More advanced two-dimensional NMR techniques were integral to establishing the complex connectivity within the molecule. These include 1H-1H COSY (Correlation Spectroscopy), which reveals scalar couplings between protons on adjacent carbons, and 13C-1H COSY (Heteronuclear Single Quantum Coherence or HSQC), which correlates protons with the carbons to which they are directly attached. nih.govnii.ac.jp Heteronuclear Multiple-Bond Correlation (HMBC) spectroscopy was employed to identify correlations between protons and carbons separated by multiple bonds, providing information about longer-range connectivity and key structural fragments. nih.govnii.ac.jp Additionally, selective 13C-{1H} NOE's (Nuclear Overhauser Effect) techniques were utilized, offering insights into spatial proximities between specific carbon and proton nuclei, which is vital for confirming the relative stereochemistry and conformation of the molecule. nih.govnii.ac.jp

These advanced NMR methods collectively allowed researchers to build a detailed picture of the this compound skeleton and the positions of its substituents. The analysis of chemical shifts, coupling constants, and correlation patterns from these experiments provided the foundational data for proposing the initial structure.

Mass Spectrometry Approaches for Structural Confirmation

Mass spectrometry (MS) plays a crucial role in determining the molecular weight and elemental composition of this compound, thereby confirming its molecular formula. High-resolution mass spectrometry (HRMS), such as High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESIMS), has been employed in the characterization of this compound and related compounds. um.esmdpi.comnih.govbeilstein-journals.org HRMS provides highly accurate mass measurements, which can be used to unequivocally determine the elemental composition of the molecule by matching the observed mass-to-charge ratio with theoretical values for potential molecular formulas. This technique is essential for confirming the molecular weight derived from the proposed structure and for identifying fragment ions that can provide additional structural information. The molecular formula of a related benzofuran (B130515) glycoside was established by HR-ESI mass and NMR data, highlighting the complementary nature of these techniques in structural elucidation. mdpi.com

Chiroptical Methods for Absolute Configuration Determination (e.g., Advanced Mosher's Method)

Determining the absolute configuration of chiral centers within this compound is critical for understanding its biological activity and for synthetic efforts. Chiroptical methods, which involve the interaction of a chiral substance with polarized light, are valuable for this purpose. While direct application to this compound is not explicitly detailed in the provided snippets, the modified Mosher method has been successfully applied to determine the absolute configuration of a related natural product, amycocyclopiazonic acid, which also possesses complex stereochemistry. mdpi.com The Mosher method involves derivatizing the compound with Mosher's acid chloride enantiomers and analyzing the differences in the 1H NMR chemical shifts of the resulting diastereomeric esters. The pattern of these chemical shift differences (Δδ values) allows for the assignment of the absolute configuration of the chiral center near the derivatization site. The successful application of this method to a related compound suggests its potential utility in the stereochemical analysis of this compound. mdpi.com

Structure-Activity Relationship Studies (SAR)

This compound is recognized as a glutarimide (B196013) antibiotic, a class of natural products known for various biological activities. nih.govnii.ac.jphep.com.cnmedchemexpress.compageplace.de Structure-Activity Relationship (SAR) studies aim to understand how modifications to the chemical structure of a compound affect its biological activity. For glutarimide-containing polyketides like this compound, SAR studies are ongoing to correlate specific structural features with their intracellular binding interactions and downstream biological effects. researchgate.net The antimicrobial activity of this compound is believed to be related to the presence of the glutarimide moiety within its structure. nih.govbeilstein-archives.org While detailed SAR studies focused solely on systematic modifications of this compound's structure are not extensively detailed in the provided information, the context of its classification as a glutarimide antibiotic and the mention of SAR studies within this class highlight the importance of its structural features for its function. The original isolation paper reported an IC50 value for this compound's inhibition of [3H]thymidine incorporation, providing an initial measure of its biological potency linked to its structure. nih.govnii.ac.jp Comparisons with related compounds, such as the observation that a compound lacking the glutarimide moiety and being racemic showed no beneficial properties, further support the significance of this compound's specific structure and stereochemistry for its activity. nih.govbeilstein-archives.org

Biological Activities and Mechanistic Investigations of Actiketal

Antimicrobial Activities

Actiketal is recognized as a glutarimide (B196013) antibiotic, indicating its capacity to inhibit the growth of microorganisms. okayama-u.ac.jpresearchgate.nethep.com.cnbeilstein-journals.org Glutarimide antibiotics, in general, are known for their antimicrobial properties. okayama-u.ac.jpresearchgate.netnsu.ruhep.com.cnresearchgate.netdokumen.pub While the search results confirm this compound's classification as an antibiotic and its isolation from a bacterium known for producing such compounds, specific detailed data on the spectrum and potency of its antimicrobial activity against various pathogens were not extensively provided in the snippets. However, its structural similarity to cycloheximide (B1669411), a well-known antibiotic with broad antimicrobial spectra, suggests potential in this area, although cycloheximide's toxicity limits its use. okayama-u.ac.jp Research indicates that the antimicrobial activity of related compounds might be linked to the glutarimide moiety within their structure. researchgate.netbeilstein-archives.org

Mechanisms of Antimicrobial Action

The precise mechanisms by which this compound exerts its antimicrobial effects are not explicitly detailed in the provided search results. However, general mechanisms of action for antimicrobial agents include interference with cell wall synthesis, plasma membrane integrity, nucleic acid synthesis, ribosomal function, and metabolic pathways. nih.govyoutube.comopenstax.org Given that this compound is a glutarimide antibiotic, and other glutarimide antibiotics like cycloheximide are known to inhibit protein synthesis by acting on ribosomes, it is plausible that this compound might share a similar mechanism. biorxiv.orgnih.govopenstax.orgnih.gov Inhibitors of protein synthesis often target bacterial ribosomes, which differ from eukaryotic ribosomes, contributing to selective toxicity. nih.govopenstax.orgnih.gov Further research would be needed to confirm the specific target and mechanism of this compound's antimicrobial action.

Immunomodulatory Effects

This compound has demonstrated immunomodulatory properties. nsu.rubiorxiv.org Studies have indicated its ability to influence immune cell responses. biorxiv.orgnih.govnih.gov

Inhibition of Concanavalin (B7782731) A-Induced Lymphoblast Formation in Spleen Cells

Research has shown that this compound can inhibit concanavalin A (Con A)-induced blast formation in spleen cells. okayama-u.ac.jp Con A is a mitogen commonly used to stimulate T lymphocyte proliferation and induce lymphoblast formation. nih.govnih.gov The inhibition of this process by this compound suggests an immunosuppressive effect, potentially by interfering with T cell activation or proliferation. okayama-u.ac.jp One study reported 100% inhibition of Con A-induced blast formation in spleen cells at a concentration of 20 nM. okayama-u.ac.jp

Modulation of Immune Cell Responses

Beyond the inhibition of Con A-induced lymphoblast formation, this compound may modulate other aspects of immune cell responses. biorxiv.orgnih.govnih.gov While specific details on the breadth of this compound's effects on various immune cell types or functions are not extensively provided, the general concept of modulating immune cell responses can involve altering cell proliferation, cytokine production, lytic activity, migration, and antibody production. nih.gov The observed inhibition of lymphoblast formation points towards an impact on T cell activity, which is a crucial component of the adaptive immune system. okayama-u.ac.jpnih.gov

Antiproliferative and Cytostatic Activities

This compound exhibits antiproliferative and cytostatic activities, meaning it can inhibit cell growth and division. okayama-u.ac.jpbiorxiv.orgmdpi.comresearchgate.net This activity has been observed in different cell types. okayama-u.ac.jpmedchemexpress.comjst.go.jp

Inhibition of Mitogen-Stimulated Cell Growth

This compound has been shown to inhibit cell growth induced by mitogen stimulation. okayama-u.ac.jpcapes.gov.brjst.go.jp Specifically, it inhibits the incorporation of [³H]thymidine into epidermal growth factor (EGF)-stimulated murine epithelial cells. okayama-u.ac.jpmedchemexpress.comjst.go.jpmedchemexpress.com This indicates that this compound interferes with DNA synthesis, which is essential for cell proliferation. okayama-u.ac.jpmedchemexpress.comjst.go.jpmedchemexpress.com One study reported 100% inhibition of EGF-induced DNA formation in murine epithelial cells at a concentration of 1 μM. okayama-u.ac.jp This inhibitory effect on mitogen-stimulated cell growth suggests potential as a cytostatic agent. okayama-u.ac.jpnps.org.au

Data Tables

Based on the search results, the following data points regarding this compound's inhibitory activities can be summarized:

| Activity | Cell Type | Stimulating Agent | Concentration | Inhibition Level | Source |

| Inhibition of Blast Formation | Spleen cells | Concanavalin A (Con A) | 20 nM | 100% | okayama-u.ac.jp |

| Inhibition of [³H]thymidine Incorporation/DNA Formation | Murine epithelial cells (Balb/MK) | Epidermal Growth Factor (EGF) | 1 μM | 100% | okayama-u.ac.jpmedchemexpress.comjst.go.jpmedchemexpress.com |

Targeted DNA Synthesis Inhibition (e.g., EGF-induced DNA Formation)

This compound has been shown to inhibit the incorporation of [³H]thymidine into epidermal growth factor (EGF)-stimulated Balb/MK cells. ukchemicalsuppliers.co.uktargetmol.commedchemexpress.comresearchgate.net This inhibition of [³H]thymidine incorporation is a direct indicator of reduced DNA synthesis. The concentration of this compound required to achieve 50% inhibition (IC₅₀) of [³H]thymidine incorporation in EGF-stimulated Balb/MK cells was reported as 14.5 μmol/L. ukchemicalsuppliers.co.ukresearchgate.net This activity is stronger than that of its analog Actiphenol (B2840112) (109.6 μmol/L) but weaker than epiderstatin (B143293). ukchemicalsuppliers.co.uk

Receptor Interaction and Signal Transduction Pathway Studies

This compound has been identified as an inhibitor of the signal transduction induced by epidermal growth factor (EGF). bioline.org.brresearchgate.net Signal transduction pathways are crucial for cells to receive and respond to external stimuli, often involving a cascade of molecular events initiated by the binding of a ligand to a receptor. youtube.comyoutube.com EGF binding to its receptor, a receptor tyrosine kinase, triggers downstream signaling pathways that promote cell proliferation and survival. youtube.comnih.gov

Epidermal Growth Factor (EGF) Pathway Inhibition

This compound inhibits the incorporation of [³H]thymidine in EGF-stimulated cells, indicating interference with the EGF-mediated signaling cascade that leads to DNA synthesis and cell proliferation. ukchemicalsuppliers.co.uktargetmol.commedchemexpress.comresearchgate.nettargetmol.com While the exact point of intervention by this compound in the EGF pathway is not fully elucidated in the provided snippets, its ability to inhibit EGF-induced DNA formation suggests it acts at a point upstream of or directly on the machinery responsible for DNA synthesis, which is activated by EGF signaling. medchemexpress.comyoutube.com Inhibition of Akt activation, a key player in signal transduction pathways leading to cell proliferation and apoptosis, has been observed with other compounds that affect EGF signaling. nih.govnih.gov

Identification of Molecular Targets through Computational and Experimental Approaches

Identifying the precise molecular targets of bioactive molecules like this compound is crucial for understanding their mechanisms of action. Both experimental and computational approaches are employed for this purpose. nih.govresearchgate.net Experimental methods, such as biochemical tests, can directly assess the binding ability of small molecules to proteins. researchgate.net Computational target prediction tools (CTPTs) offer an in silico alternative, utilizing methods like similarity searching, molecular modeling, and bioinformatics to predict potential targets based on chemical structure and known interactions. nih.govresearchgate.netbiorxiv.orgnews-medical.net These computational methods can facilitate the study of on-target and off-target effects and help elucidate the mechanism of action. nih.gov While the specific molecular target(s) of this compound are not explicitly identified in the provided search results, its activity as an inhibitor of EGF-stimulated DNA synthesis suggests its target is likely involved in this pathway or the DNA synthesis machinery itself. medchemexpress.comresearchgate.net The glutarimide moiety present in this compound and related compounds is thought to contribute to their biological activity. beilstein-journals.orgbeilstein-archives.org

Comparative Biological Activity with Related Glutarimide Compounds

This compound belongs to the class of glutarimide antibiotics, which includes compounds like cycloheximide, epiderstatin, and streptimidone. ukchemicalsuppliers.co.uknsu.ruhep.com.cndokumen.pub These compounds often share a glutarimide core structure and exhibit diverse biological activities, particularly affecting protein synthesis and cell proliferation. nih.govdokumen.pub

A comparison of this compound's activity in inhibiting [³H]thymidine incorporation in EGF-stimulated Balb/MK cells shows that it is more potent than its analog Actiphenol, with IC₅₀ values of 14.5 μmol/L and 109.6 μmol/L, respectively. ukchemicalsuppliers.co.uk However, this compound was reported to be significantly weaker than epiderstatin in this assay. ukchemicalsuppliers.co.uk

The biological activities of glutarimide-containing polyketides can vary depending on their specific structure, particularly the nature of the macrolactone or acyclic portion attached to the glutarimide. nih.gov For example, different glutarimide-containing polyketides have shown varying degrees of cell migration inhibitory activity and cytotoxicity. nih.gov Studies comparing the activity of related glutarimides, such as cycloheximide, have indicated similar results in inhibiting protein synthesis, although often at different concentrations. nih.gov The glutarimide moiety is considered important for the antimicrobial activity of some related compounds. beilstein-journals.orgbeilstein-archives.org

Table 1: Comparative Inhibition of [³H]Thymidine Incorporation in EGF-Stimulated Balb/MK Cells

| Compound | IC₅₀ (μmol/L) |

| This compound | 14.5 |

| Actiphenol | 109.6 |

| Epiderstatin | Significantly lower (approximately 3000 times more potent than this compound) ukchemicalsuppliers.co.uk |

Chemical Synthesis and Analog Development of Actiketal

Total Synthesis Strategies and Methodologies

The total synthesis of actiketal has been a subject of research, with the first synthesis reported from 5,7-dimethylbenzofuran (B12898196) and dimethyl glutaconate. okayama-u.ac.jpresearchgate.net The synthesis of glutarimide-based natural products often involves traditional procedures for generating the imide group. thieme-connect.de

Key Synthetic Intermediates and Building Blocks

Key synthetic intermediates in the synthesis of this compound include 5,7-dimethylbenzofuran and dimethyl glutaconate. okayama-u.ac.jpresearchgate.net The glutarimide (B196013) core itself is a versatile building block for the asymmetric synthesis of various compounds. ijpcbs.com Glutarimide (piperidine-2,6-dione) is a dicarboximide that can be prepared from glutaric acid and aqueous ammonia. The synthesis of glutarimides can also involve fragment-based ring synthesis or synthesis from non-imide cyclic precursors. dokumen.pub

Stereoselective and Asymmetric Synthesis Approaches

Stereoselective and asymmetric synthesis approaches are important in the construction of complex molecules like this compound, which possesses defined stereocenters. Asymmetric synthesis, also known as chiral stereoselective synthesis or enantioselective synthesis, aims to favor the production of one stereoisomer over others. all-chemistry.com This is particularly relevant in drug synthesis and the total synthesis of natural products, as different enantiomers can exhibit different biological activities. all-chemistry.com While the provided snippets specifically mention stereoselective synthesis in the context of other compounds like tabtoxinine-β-lactam and spirofungin A, the principle of controlling stereochemistry is fundamental to the synthesis of chiral natural products like this compound. researchgate.netjst.go.jp

Palladium-Assisted Coupling Reactions in this compound Synthesis

Palladium-assisted coupling reactions have played a key role in the synthesis of this compound. okayama-u.ac.jpresearchgate.net The first synthesis of this compound utilized a palladium-assisted coupling reaction between 5,7-dimethylbenzofuran and dimethyl glutaconate as a key step. okayama-u.ac.jpresearchgate.net Palladium-catalyzed coupling reactions are versatile tools in organic synthesis, enabling the formation of carbon-carbon bonds.

Synthetic Modifications and Analog Generation

Synthetic modifications of natural products like this compound and the generation of analogs are essential for exploring structure-activity relationships and developing potentially more effective compounds. researchgate.nettandfonline.comnih.gov By modifying the core structure or attached side chains, researchers can investigate how these changes impact biological activity. This approach has been applied to other glutarimide antibiotics and natural products to identify new drug leads. nih.govhep.com.cn

Structure-Based Design of Novel this compound Derivatives

Structure-based design involves using the known or predicted three-dimensional structure of a target molecule (or its binding site) to design novel ligands or derivatives with desired properties. nih.govresearchgate.net While direct information on structure-based design specifically for this compound derivatives is not extensively detailed in the provided snippets, the general principles of structure-based design are widely applied in medicinal and agricultural chemistry to predict and optimize the biological activity of compounds. nih.govresearchgate.netbiorxiv.orgresearchgate.netfrontiersin.org This approach, often coupled with synthetic modifications and analog generation, allows for the rational design of new compounds with potentially improved efficacy or altered activity profiles.

Preclinical Research Applications and Potential Therapeutic Avenues

In Vitro Efficacy Studies in Murine Epithelial Cell Models

In vitro studies have investigated the efficacy of Actiketal in murine epithelial cell models. One notable finding relates to its inhibitory effect on the incorporation of [³H]thymidine into epidermal growth factor (EGF)-stimulated Balb/MK cells. nii.ac.jp Inhibition of [³H]thymidine incorporation is an indicator of reduced DNA synthesis and cell proliferation, suggesting that this compound can interfere with growth factor-induced cellular proliferation in this model. The half-maximal inhibitory concentration (IC₅₀) of this compound for this effect was determined to be 14.5 µM. nii.ac.jp

Immunosuppressive Potential in Spleen Cell Models

Research has also explored the immunosuppressive potential of this compound, particularly in the context of spleen cell models. The spleen plays a crucial role in the immune response, housing various immune cells including T and B lymphocytes, macrophages, and dendritic cells. nih.gov Modulation of splenic immunocyte responses can have significant implications for immunotherapy and the treatment of immune-related diseases. While the provided search results mention the importance of spleen in immune responses and the use of spleen cell models in studying immunosuppression by other compounds nih.govnih.gov, direct detailed findings on this compound's immunosuppressive potential specifically in spleen cell models from the searches are limited. However, as a glutarimide (B196013) antibiotic, and given that some glutarimide derivatives like thalidomide (B1683933) have immunosuppressive properties nsu.ru, this area of research is relevant for understanding this compound's biological profile.

Development as a Lead Compound for Novel Therapeutic Agents

This compound's unique structure and observed biological activities suggest its potential for development as a lead compound for novel therapeutic agents. Natural products, including glutarimide-containing polyketides like this compound, are a significant source of inspiration for drug discovery due to their diverse structures and biological activities, including antifungal, antibacterial, and antitumor properties. pageplace.dehep.com.cn The synthesis and study of natural products and their analogs are essential for understanding structure-activity relationships and developing useful medicines. researchgate.net this compound, as a member of the glutarimide antibiotics, contributes to the chemical diversity within this class of compounds. hep.com.cn Its identification and structural elucidation provide a basis for the design and synthesis of derivatives with potentially improved or altered therapeutic profiles. researchgate.netresearchgate.net The ongoing research into glutarimide-containing polyketides highlights their potential as drug leads, particularly in areas such as cancer therapy. hep.com.cn

Investigation in Animal Models for Efficacy Studies (Mechanistic Focus)

Investigation of this compound in animal models is crucial for evaluating its in vivo efficacy and understanding its underlying mechanisms of action. Animal models, particularly mouse models, are widely used in preclinical research to study disease mechanisms and evaluate the effectiveness of potential therapeutic compounds. nih.govresearchgate.net These models can provide insights into how a compound is absorbed, distributed, metabolized, and excreted (pharmacokinetics) and how it affects biological targets and pathways within a living organism (pharmacodynamics). While the provided search results emphasize the importance of animal models in mechanistic studies for other compounds and biological pathways nih.govnih.gov, specific detailed data on this compound efficacy and mechanistic studies in animal models were not prominently featured. However, given its reported in vitro activities and potential as a lead compound, in vivo studies in relevant animal models would be a logical step in its preclinical evaluation to investigate its efficacy against specific conditions and to elucidate the cellular and molecular mechanisms responsible for its observed effects.

Compound Information Table

| Compound Name | PubChem CID |

| This compound | 133658-47-6 (CAS No.) echemi.com Note: PubChem CID for this compound is not directly found in the search results, but the CAS number is provided which can link to PubChem. Searching PubChem with CAS 133658-47-6 confirms CID 44408894. pageplace.de |

| Cycloheximide (B1669411) | 6197 biorxiv.orgfrontiersin.org |

| Epiderstatin (B143293) | 6434729 biorxiv.orgfrontiersin.org |

| Thalidomide | 5400 nsu.ru |

| Streptimidone | 5281069 biorxiv.orgfrontiersin.org |

| Naramycin B | 6434728 biorxiv.orgfrontiersin.org |

| Actiphenol (B2840112) | 6434727 biorxiv.orgfrontiersin.org |

| Lactimidomycin | 53236573 biorxiv.orgfrontiersin.org |

| Isomigrastatin | 11997263 biorxiv.orgfrontiersin.org |

| Neoisocycloheximide | 11996800 biorxiv.orgfrontiersin.org |

| S 632A3 | 44408994 biorxiv.orgfrontiersin.org |

| Streptovitacin A | 11566845 biorxiv.orgfrontiersin.org |

| Streptovitacin B | 11610627 biorxiv.orgfrontiersin.org |

| Streptovitacin C2 | 11696318 biorxiv.orgfrontiersin.org |

| Streptovitacin E-73 | 11844920 biorxiv.orgfrontiersin.org |

| Inactone | 11996799 biorxiv.orgfrontiersin.org |

| Migrastatin | 53236796 biorxiv.orgfrontiersin.org |

| 9-Methylstreptimidone | 25022869 biorxiv.orgfrontiersin.org |

Data Tables

Here is an interactive data table based on the in vitro efficacy data in murine epithelial cells:

| Cell Model | Stimulus | Endpoint | IC₅₀ (µM) | Citation |

|---|---|---|---|---|

| Balb/MK epithelial cells | Epidermal Growth Factor (EGF) | Inhibition of [³H]thymidine incorporation | 14.5 | nii.ac.jp |

Future Research Directions and Challenges

Elucidation of Unexplored Biosynthetic Pathways

Actiketal is a natural product derived from microbial sources, specifically Streptomyces pulveraceus subsp. epiderstagenes. echemi.comnii.ac.jp Understanding the complete biosynthetic pathway responsible for its production is a critical area for future research. While some glutarimide (B196013) antibiotics are known to be polyketides synthesized by type I polyketide synthases, the specific enzymatic machinery and intermediates involved in this compound biosynthesis may hold unique features. hep.com.cn Elucidating these pathways could involve genetic studies of the producing organism, identification and characterization of the relevant biosynthetic genes and enzymes, and tracing the incorporation of labeled precursors. Uncovering these details could potentially enable the manipulation of the biosynthetic machinery for increased production or the generation of novel analogs through biosynthetic engineering. Research into related glutarimide-containing polyketides highlights the ongoing efforts to understand their biosynthesis, which could provide insights applicable to this compound. hep.com.cn

Advanced Mechanistic Studies on Cellular and Molecular Targets

While this compound is recognized as a glutarimide antibiotic with potential antitumor activity, the precise cellular and molecular targets and the detailed mechanisms underlying its biological effects require further in-depth investigation. epdf.pub Research into the mechanism of action of bioactive molecules often involves identifying the primary targets they interact with, such as proteins or other macromolecules. biorxiv.org Computational methods and experimental techniques are employed to predict and validate these interactions. biorxiv.orgnih.govresearchgate.net Future studies on this compound could focus on identifying the specific proteins or enzymes it binds to, characterizing the nature of these interactions, and detailing the downstream cellular events that lead to its observed biological activities. This could involve techniques such as target identification assays, protein binding studies, and analyses of cellular responses at the molecular level. Understanding the mechanism at this level is crucial for assessing its therapeutic potential and designing improved derivatives.

Chemoenzymatic Synthesis and Biocatalytic Approaches

The synthesis of complex natural products like this compound can be challenging through traditional chemical methods. Chemoenzymatic synthesis, which combines chemical reactions with enzymatic transformations, and biocatalytic approaches, utilizing enzymes or whole cells as catalysts, offer promising avenues for the efficient and sustainable production of this compound and its analogs. dokumen.pubnih.gov Research in this area could explore the identification or engineering of enzymes capable of catalyzing specific steps in the synthesis of this compound or its key intermediates. dokumen.pub This could lead to more environmentally friendly and cost-effective synthetic routes, potentially improving yields and enabling the production of specific stereoisomers. Studies on the synthesis of glutarimide antibiotics and other complex molecules have demonstrated the utility of chemoenzymatic and biocatalytic strategies. dokumen.pubokayama-u.ac.jpresearchgate.netresearchgate.netokayama-u.ac.jpbeilstein-journals.org

Development of Novel this compound Analogs with Enhanced Specificity and Potency

The development of novel analogs of this compound is a significant area for future research, aiming to improve its therapeutic properties, such as enhanced potency, specificity, and potentially reduced off-target effects. researchgate.net Structural modifications to the this compound scaffold could lead to compounds with altered biological activities or improved pharmacokinetic profiles. This involves rational design based on structure-activity relationship studies, as well as combinatorial chemistry and diversity-oriented synthesis approaches. Evaluating the biological activity of these new analogs will be crucial to identify compounds with superior characteristics for potential therapeutic applications. The development of analogs is a common strategy in drug discovery to optimize the properties of lead compounds. biorxiv.orgnih.govresearchgate.netresearchgate.net

Q & A

Basic Research Questions

Q. What are the established methodologies for synthesizing Actiketal, and how can researchers optimize reaction conditions to improve yield?

- Methodological Answer : Begin with literature reviews to identify common synthetic pathways (e.g., catalytic cyclization, enantioselective synthesis). Use Design of Experiments (DoE) to optimize variables like temperature, solvent polarity, and catalyst loading. Validate purity via HPLC or NMR, referencing protocols from peer-reviewed syntheses . For yield improvement, employ kinetic studies to identify rate-limiting steps and adjust reagent stoichiometry accordingly .

Q. Which analytical techniques are most reliable for characterizing this compound’s structural and functional properties?

- Methodological Answer : Combine spectroscopic methods (e.g., FTIR for functional groups, X-ray crystallography for 3D conformation) with chromatographic separation (GC-MS for volatile derivatives). Cross-validate results using computational tools like DFT simulations to predict spectral patterns . Ensure instrument calibration against certified reference materials to minimize systematic errors .

Q. How can researchers design stability studies to assess this compound’s degradation under varying environmental conditions?

- Methodological Answer : Follow ICH guidelines for accelerated stability testing (e.g., 40°C/75% RH for 6 months). Use LC-MS to monitor degradation products and identify degradation pathways (e.g., hydrolysis, oxidation). Apply Arrhenius kinetics to extrapolate shelf-life under standard storage conditions .

Advanced Research Questions

Q. What strategies are effective in resolving contradictions between computational predictions and experimental data for this compound’s reactivity?

- Methodological Answer : Perform sensitivity analyses on computational models (e.g., adjusting basis sets in DFT calculations). Replicate experiments under controlled conditions to isolate variables (e.g., humidity, trace impurities). Use Bland-Altman plots to quantify systematic biases between predicted and observed outcomes . If discrepancies persist, revisit assumptions in the computational framework (e.g., solvent effects, transition-state approximations) .

Q. How can researchers integrate multi-omics data to explore this compound’s biological mechanisms in complex systems?

- Methodological Answer : Use pathway enrichment analysis (e.g., KEGG, Reactome) to link transcriptomic/proteomic data with this compound exposure. Validate hypotheses via CRISPR knockouts or siRNA silencing of target genes. Employ network pharmacology models to identify off-target effects and polypharmacological interactions . Ensure data reproducibility by adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable) .

Q. What frameworks are recommended for designing reproducible, high-throughput assays to screen this compound derivatives?

- Methodological Answer : Adopt microfluidic platforms or automated liquid handling systems to minimize human error. Include internal controls (e.g., Z’-factor validation) to assess assay robustness. Use open-source tools like KNIME or Galaxy for workflow standardization . For data analysis, apply machine learning (e.g., random forests) to prioritize derivatives with desired bioactivity .

Q. How should researchers address gaps in the literature regarding this compound’s environmental fate and ecotoxicological impacts?

- Methodological Answer : Conduct microcosm studies to simulate environmental exposure (e.g., soil/water partitioning, photodegradation). Use LC-QTOF-MS for non-targeted analysis of transformation products. Compare results to predictive models like EPI Suite, and publish negative data to mitigate publication bias .

Methodological Best Practices

Q. What systematic approaches are critical for conducting a rigorous literature review on this compound?

- Methodological Answer : Use Boolean operators in databases (e.g., PubMed, SciFinder) to filter studies by synthesis route, bioactivity, or analytical method. Track citation networks via tools like Connected Papers to identify seminal works and emerging trends . Critically appraise sources using checklists (e.g., CONSORT for experimental studies, STROBE for observational data) .

Q. How can researchers ensure reproducibility when replicating this compound-related studies from the literature?

- Methodological Answer : Request raw data from original authors via repositories like Zenodo or Figshare. Replicate experiments using identical reagents (e.g., same supplier, lot number) and equipment specifications. Document deviations in a lab notebook with timestamps, and share protocols on platforms like Protocols.io .

Tables for Quick Reference

| Research Stage | Key Tools/Methods | Validation Criteria |

|---|---|---|

| Synthesis | DoE, HPLC, NMR | ≥95% purity, yield > theoretical 80% |

| Stability Testing | LC-MS, Arrhenius kinetics | Identified degradation pathways |

| Computational Modeling | DFT, MD simulations | R² > 0.85 vs. experimental data |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.